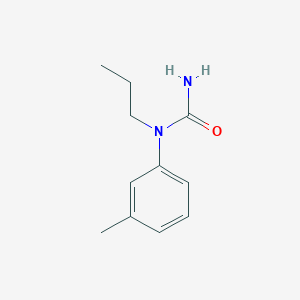

Propyl-m-tolylurea

Description

Structure

3D Structure

Properties

CAS No. |

642463-12-5 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

1-(3-methylphenyl)-1-propylurea |

InChI |

InChI=1S/C11H16N2O/c1-3-7-13(11(12)14)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,14) |

InChI Key |

FCWZAXIWMURHLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1=CC=CC(=C1)C)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Propyl-m-tolylurea

Disclaimer: Propyl-m-tolylurea is not a widely studied compound, and as such, there is a lack of direct scientific literature detailing its specific mechanism of action. This guide, therefore, presents a hypothetical mechanism of action based on the known biological activities of structurally related compounds, namely N-aryl-N'-alkylureas and thiourea derivatives like propylthiouracil (PTU). The experimental data and protocols provided are derived from studies on these related compounds and are intended to be illustrative of the methodologies that would be employed to investigate this compound.

Introduction

This compound is a small molecule belonging to the class of N,N'-disubstituted ureas. The urea functional group is a key feature in numerous bioactive compounds due to its ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[1] Arylurea derivatives, in particular, have been a significant focus in drug discovery, leading to the development of various therapeutic agents, including kinase inhibitors for cancer therapy.[2][3] Given the structural similarities to compounds with known antithyroid activity, a potential mechanism for this compound could involve the modulation of thyroid hormone synthesis.

Hypothetical Structure:

The chemical structure of this compound is presumed to consist of a urea core substituted with a propyl group on one nitrogen and a meta-tolyl group on the other.

Postulated Core Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Drawing parallels with the well-established mechanism of the thiourea antithyroid drug propylthiouracil (PTU), a primary hypothetical mechanism of action for this compound is the inhibition of key enzymes involved in the synthesis of thyroid hormones. This process primarily occurs in the thyroid gland and involves thyroid peroxidase (TPO) and 5'-deiodinase.

2.1. Inhibition of Thyroid Peroxidase (TPO)

Thyroid peroxidase is a crucial enzyme that catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). Inhibition of TPO would lead to a decrease in the production of thyroid hormones. The urea moiety of this compound could potentially interact with the active site of TPO, preventing its normal function.

2.2. Inhibition of 5'-Deiodinase

The peripheral conversion of the prohormone T4 to the more biologically active T3 is catalyzed by the enzyme 5'-deiodinase. Propylthiouracil is known to inhibit this enzyme. It is plausible that this compound could also exhibit inhibitory activity against 5'-deiodinase, thereby reducing the levels of active T3 in peripheral tissues.

Signaling Pathway

The proposed mechanism of action of this compound would primarily impact the thyroid hormone synthesis pathway. A simplified diagram of this pathway and the potential points of inhibition by this compound is presented below.

Caption: Hypothetical inhibition of thyroid hormone synthesis by this compound.

Quantitative Data (Illustrative)

As no direct experimental data for this compound is available, the following tables summarize typical quantitative data that would be determined to characterize its activity, using propylthiouracil (PTU) as an example.

Table 1: In Vitro Enzyme Inhibition Data (Example: Propylthiouracil)

| Enzyme Target | Assay Type | IC50 (µM) | Reference |

| Thyroid Peroxidase (TPO) | Guaiacol Oxidation Assay | 9.7 | [4] |

| Thyroid Peroxidase (TPO) | Amplex UltraRed Assay | 2.4 | [4] |

| Type 1 5'-Deiodinase | Radiometric Assay | 5.2 | Fardella et al., 2007 |

Table 2: Pharmacokinetic Parameters (Example: Propylthiouracil in Rats)

| Parameter | Value | Unit | Reference |

| Bioavailability | 50-80 | % | DrugBank |

| Protein Binding | 60-80 | % | DrugBank |

| Volume of Distribution | 0.4 | L/kg | [5] |

| Elimination Half-life | 1-2 | hours | DrugBank |

| Clearance | 0.22 | L/hr/kg | DrugBank |

Experimental Protocols

Detailed methodologies are crucial for the investigation of a novel compound. The following are representative experimental protocols that could be adapted to study the mechanism of action of this compound.

5.1. Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This assay measures the peroxidase activity of TPO by monitoring the oxidation of guaiacol.

Protocol:

-

Enzyme Preparation: Prepare microsomal fractions containing TPO from porcine or rat thyroid glands.[6]

-

Reaction Mixture: In a 96-well plate, combine the following in order:

-

50 µL of phosphate buffer (pH 7.4).

-

40 µL of this compound solution at various concentrations (dissolved in a suitable solvent like DMSO).

-

50 µL of 33 mM guaiacol solution.

-

20 µL of the TPO enzyme preparation.

-

-

Initiation: Start the reaction by adding 50 µL of 0.27 mM hydrogen peroxide (H2O2).[7][8]

-

Measurement: Immediately measure the change in absorbance at 470 nm over time using a microplate reader.[7]

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5.2. 5'-Deiodinase Activity Assay (Non-Radioactive Method)

This assay quantifies the iodide released from the deiodination of a substrate like reverse T3 (rT3).[9]

Protocol:

-

Enzyme Source: Use human liver microsomes or recombinant human deiodinase type 1 (DIO1) enzyme.[5]

-

Reaction Setup: In a 96-well plate, add:

-

The enzyme preparation.

-

This compound at various concentrations.

-

-

Reaction Initiation: Initiate the reaction by adding the substrate (e.g., 20.2 µM rT3) and a cofactor (e.g., 80.8 mM DTT).[9]

-

Iodide Measurement (Sandell-Kolthoff Reaction):

-

Analysis: Calculate the IC50 value for the inhibition of 5'-deiodinase activity.

5.3. Pharmacokinetic Study in a Rodent Model

This protocol outlines a basic pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer a single dose of this compound either orally (gavage) or intravenously (tail vein injection).[11]

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[11]

-

Sample Processing: Separate plasma from the blood samples and store at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the inhibitory potential of a novel compound like this compound.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylurea Derivatives: A Class of Potential Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thyroid method 4a: Deiodinase 1 activity based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 6. AOP-Wiki [aopwiki.org]

- 7. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis [frontiersin.org]

- 11. dovepress.com [dovepress.com]

- 12. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Landscape of Propyl-m-tolylurea Derivatives: A Technical Overview

Disclaimer: This document provides a technical guide on the potential biological activities of Propyl-m-tolylurea derivatives. It is important to note that publicly available scientific literature lacks specific studies focused exclusively on "this compound" and its direct derivatives. Therefore, this guide synthesizes findings from closely related aryl and phenylurea compounds to infer potential activities, mechanisms, and experimental methodologies. The data and pathways described herein should be considered representative of the broader class of urea-containing compounds and may not be directly applicable to this compound itself. Further specific research is required to elucidate its precise biological profile.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Their structural versatility allows for modifications that can modulate their pharmacological properties, leading to the development of antimicrobial, anti-proliferative, and anticancer agents. This guide explores the potential biological activities of this compound derivatives by examining the established profiles of structurally similar compounds.

Potential Biological Activities

Based on studies of related phenyl and aryl urea derivatives, this compound and its analogs could potentially exhibit the following biological activities:

-

Anticancer and Anti-proliferative Activity: Many urea derivatives have been investigated for their ability to inhibit the growth of cancer cells. The mechanism often involves the induction of apoptosis (programmed cell death) and the targeting of key cellular components like tubulin or specific signaling pathways.

-

Antimicrobial Activity: Certain urea derivatives have shown efficacy against various bacterial and fungal strains, suggesting potential applications as antimicrobial agents.

Quantitative Biological Data (Representative Examples from Phenylurea Derivatives)

The following tables summarize quantitative data for representative phenylurea derivatives, illustrating the types of biological activities and potencies that have been observed.

Table 1: Anticancer Activity of N-3-haloacylaminophenyl-N'-(alkyl/aryl)urea Analogs

| Compound ID | N'-Substituent | Cell Line | IC50 (µM) |

| 16j | Bromoacetyl | CEM (leukemia) | 0.38 |

| Daudi (lymphoma) | 0.98 | ||

| MCF-7 (breast cancer) | 4.07 | ||

| Bel-7402 (hepatoma) | 1.96 | ||

| DU-145 (prostate cancer) | 2.13 | ||

| DND-1A (melanoma) | 1.88 | ||

| LOVO (colon cancer) | 2.34 | ||

| MIA Paca (pancreatic cancer) | 2.05 |

Data extracted from a study on N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs, where compound 16j showed potent activity against a panel of human tumor cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of urea derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the extent of apoptosis induced by the test compounds.

-

Cell Treatment: Cells are treated with the test compounds for a defined period.

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a potential experimental workflow and a generalized signaling pathway that may be relevant to the biological activity of this compound derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Caption: A simplified representation of a generic MAPK/ERK signaling pathway often implicated in cancer.

In Vitro Evaluation of Propyl-m-tolylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available literature detailing the comprehensive in vitro evaluation of Propyl-m-tolylurea is limited. This guide provides a framework for its potential in vitro assessment based on methodologies applied to structurally related urea derivatives and general principles of drug discovery. The data and protocols presented herein are adapted from studies on analogous compounds and should be considered illustrative.

Introduction

This compound, a substituted urea derivative, belongs to a class of compounds with diverse biological activities. Urea and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties. An in-depth in vitro evaluation is a critical first step in characterizing the biological activity and therapeutic potential of novel compounds like this compound. This document outlines a series of recommended in vitro assays and experimental protocols to elucidate its mechanism of action and pharmacological profile.

Potential In Vitro Biological Activities and Assays

Based on the activities of related urea compounds, the in vitro evaluation of this compound could explore several areas. The following table summarizes potential activities and the corresponding in vitro assays that could be employed.

| Biological Activity | In Vitro Assay | Description | Key Parameters Measured |

| Antimicrobial | Broth Microdilution Assay | Determines the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains. | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) |

| Anticancer | MTT or CellTiter-Glo® Luminescent Cell Viability Assay | Assesses the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines. | IC50 (half-maximal inhibitory concentration) |

| Enzyme Inhibition | Specific Enzyme Activity Assays (e.g., Kinase, Protease) | Measures the ability of the compound to inhibit the activity of a specific enzyme target. | IC50, Ki (inhibition constant) |

| Anti-biofilm | Crystal Violet Biofilm Assay | Quantifies the ability of the compound to inhibit biofilm formation or disrupt pre-formed biofilms. | MBIC (Minimum Biofilm Inhibitory Concentration), MBEC (Minimum Biofilm Eradication Concentration) |

| Mechanism of Action | Gene Expression Analysis (qPCR), Western Blotting, Signaling Pathway Reporters | Investigates the molecular pathways affected by the compound. | Changes in gene and protein expression, pathway activation/inhibition |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound would likely follow a standard procedure for the formation of urea derivatives. A common method involves the reaction of an isocyanate with an amine.

Illustrative Synthesis Workflow:

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial/Fungal Inoculum:

-

Culture the desired microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes only) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the existing medium in the cell plates with the medium containing the compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Illustrative Experimental Workflow for Anticancer Screening:

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, related urea derivatives have been shown to interact with various cellular targets. For example, some urea-based compounds are known to be kinase inhibitors. Therefore, a potential avenue of investigation could be the impact of this compound on key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Hypothetical Signaling Pathway Inhibition:

Conclusion

The in vitro evaluation of this compound represents a crucial phase in its development as a potential therapeutic agent. The methodologies and frameworks presented in this technical guide, though based on analogous compounds due to a lack of specific data, provide a robust starting point for a comprehensive investigation into its biological activities. A systematic approach, beginning with synthesis and proceeding through a tiered screening cascade, will be essential to fully characterize the pharmacological profile of this compound and determine its potential for further development.

Propyl-m-tolylurea: An Analysis of a Novel Compound and its Class

A comprehensive review of the available scientific literature reveals a notable absence of specific data on the discovery, development, and biological activity of Propyl-m-tolylurea. While this particular molecule is not documented in publicly accessible databases, this in-depth guide will explore the broader class of N-alkyl-N'-aryl ureas to which it belongs. By examining the general synthesis, diverse biological activities, and typical development pathways of these compounds, we can extrapolate a foundational understanding that would be critical for any future investigation of this compound.

Synthesis and General Methodologies

The synthesis of N-alkyl-N'-aryl ureas is a well-established process in medicinal chemistry. A common and straightforward method involves the reaction of an aryl isocyanate with a primary or secondary amine. In the case of this compound, this would involve the reaction of m-tolyl isocyanate with propylamine.

A general synthetic scheme is presented below:

Caption: General synthesis of this compound.

Experimental Protocol: General Synthesis of N-alkyl-N'-aryl Ureas

-

Reaction Setup: To a stirred solution of the desired aryl isocyanate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), the corresponding alkylamine (1.1 equivalents) is added dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-alkyl-N'-aryl urea.

Biological Activities of Substituted Phenylureas

While no specific biological activity has been documented for this compound, the broader class of substituted phenylureas exhibits a wide range of biological effects, making them attractive scaffolds for drug discovery.

Table 1: Reported Biological Activities of Substituted Phenylurea Derivatives

| Biological Activity | Example Compounds/Derivatives | Reference |

| Antimicrobial | Substituted phenylthioureas | [1] |

| Insecticidal | Novel phenylurea derivatives | [2] |

| Cytokinin-like (Plant Growth Regulation) | N-phenyl-N′-1,3,4-thiadiazol-2-ylurea | [3] |

| Antineoplastic (Anticancer) | N-(2-pyridylsulfenyl)urea derivatives | [4] |

These diverse activities highlight the potential for discovering novel therapeutic agents within this chemical class through systematic structural modifications.

Hypothetical Drug Discovery and Development Workflow

The development of a new chemical entity like this compound would typically follow a structured workflow from initial screening to potential clinical trials.

Caption: Generalized drug discovery and development workflow.

Experimental Protocol: High-Throughput Screening (HTS)

-

Assay Development: A robust and sensitive biochemical or cell-based assay is developed to measure the activity of compounds against a specific biological target (e.g., an enzyme or receptor).

-

Compound Library Screening: A library of compounds, which could include newly synthesized molecules like this compound, is screened at a single concentration against the target.

-

Hit Identification: Compounds that exhibit activity above a predefined threshold are identified as "hits."

-

Dose-Response Analysis: Hits are then tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

Potential Signaling Pathways

The mechanism of action for phenylurea derivatives can be diverse. For instance, some act as kinase inhibitors in cancer therapy, while others may modulate receptor activity. If this compound were to be investigated as an anticancer agent, a hypothetical signaling pathway it might inhibit could be a generic receptor tyrosine kinase (RTK) pathway.

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

- 1. jocpr.com [jocpr.com]

- 2. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and cytotoxic activity of N-(2-pyridylsulfenyl)urea derivatives. A new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Propyl-m-tolylurea: A Technical Guide

Disclaimer: As of October 2025, a comprehensive search of established crystallographic databases and the scientific literature did not yield an experimentally determined crystal structure for Propyl-m-tolylurea. This guide will therefore provide a detailed analysis of the closely related and structurally significant compound, 1-cyclohexyl-3-(p-tolyl)urea , for which complete crystallographic data and experimental protocols are available. The methodologies and structural features discussed herein serve as a robust proxy and valuable reference for researchers, scientists, and drug development professionals interested in the crystallographic characteristics of substituted tolylureas.

Introduction to Substituted Ureas

Urea derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and their capacity for forming predictable hydrogen-bonding networks, which are crucial in crystal engineering and drug design. The three-dimensional arrangement of atoms in the crystal lattice of these compounds dictates many of their physicochemical properties, including solubility, stability, and bioavailability. Understanding the crystal structure is therefore paramount for the rational design of new therapeutic agents and functional materials.

This technical guide offers an in-depth look at the synthesis, experimental procedures for crystal structure determination, and detailed crystallographic data for 1-cyclohexyl-3-(p-tolyl)urea.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystallographic analysis of 1-cyclohexyl-3-(p-tolyl)urea.

Synthesis of 1-cyclohexyl-3-(p-tolyl)urea

The synthesis of 1-cyclohexyl-3-(p-tolyl)urea is achieved through the reaction of p-toluidine with cyclohexyl isocyanate in a suitable solvent.

Materials:

-

p-Toluidine

-

Cyclohexyl isocyanate

-

Dichloromethane

-

Ethanol

Procedure:

-

In a 20 mL glass vial, 0.107 g of p-toluidine and 0.125 g of cyclohexyl isocyanate were dissolved in 15 mL of dichloromethane.[1]

-

The vial was sealed and the reaction mixture was heated to 323 K while being continuously stirred for 2 hours.[1]

-

The progress of the reaction was monitored using thin-layer chromatography on silica gel plates.[1]

-

The formation of a white precipitate indicated the product, which was then dried under a vacuum at room temperature.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained via slow evaporation.

Procedure:

-

0.05 g of the crude product was dissolved in 10 mL of ethanol and stirred for 20 minutes at room temperature.[1]

-

The resulting solution was transferred to a small vial and allowed to stand undisturbed for slow evaporation at room temperature.[1]

-

After one week, colorless, block-shaped single crystals of the target compound were obtained.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation and Software:

-

Diffractometer: A Bruker diffractometer with MoKα radiation (λ = 0.71073 Å) was used for data collection.

-

Structure Solution: The structure was solved using the SHELXT program.[1]

-

Structure Refinement: The refinement of the crystal structure was carried out using the SHELXL program.[1]

-

Data Visualization: Crystallographic data and graphical representations were generated using the OLEX2 software package.[1]

Data Collection and Refinement:

-

A suitable single crystal was mounted on the diffractometer.

-

Data was collected at a temperature of 293 K.

-

The structure was solved by direct methods and refined by full-matrix least-squares on F².

Data Presentation

The crystallographic data for 1-cyclohexyl-3-(p-tolyl)urea is summarized in the following tables.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C14H20N2O |

| Formula Weight | 232.32 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a | 12.6793(11) Å |

| b | 9.0970(7) Å |

| c | 11.4964(10) Å |

| α | 90° |

| β | 98.008(8)° |

| γ | 90° |

| Volume | 1313.11(19) ų |

| Z | 4 |

| Calculated Density | 1.173 Mg/m³ |

| Absorption Coefficient | 0.076 mm⁻¹ |

| F(000) | 504 |

| Data Collection | |

| Crystal Size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.58 to 25.00° |

| Index ranges | -15<=h<=15, -10<=k<=10, -13<=l<=13 |

| Reflections collected | 8234 |

| Independent reflections | 2314 [R(int) = 0.0444] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2314 / 0 / 156 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0585, wR2 = 0.1495 |

| R indices (all data) | R1 = 0.0781, wR2 = 0.1595 |

| This data was sourced from the publication on the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea.[2] |

Structural Analysis

The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea reveals several key features. The cyclohexane ring adopts a stable chair conformation. A noteworthy aspect of the molecular geometry is the significant dihedral angle of 52.02° between the plane of the phenyl ring and the plane of the urea group.[1]

The packing of the molecules in the crystal lattice is primarily governed by intermolecular hydrogen bonds. Specifically, a hydrogen bond is formed between the N1-H1 group and the O1 atom of an adjacent molecule, leading to the formation of chains.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the structural analysis of 1-cyclohexyl-3-(p-tolyl)urea.

References

Propyl-m-tolylurea: An In-depth Technical Guide on Toxicology and Safety Assessment

Disclaimer: As of October 2025, a comprehensive toxicological profile for Propyl-m-tolylurea is not available in the public domain. Extensive searches of scientific literature and toxicology databases have not yielded specific studies on the safety, pharmacokinetics, or toxicological endpoints for this particular chemical entity.

This guide, therefore, serves to highlight the significant data gaps for this compound and to provide a framework for the types of studies and data that would be required for a thorough safety assessment. For illustrative purposes, this document will reference data and experimental protocols for related compounds, such as p-tolylurea, to demonstrate the necessary components of a complete toxicological evaluation. It is critical to emphasize that the data presented for these analogous compounds are not representative of this compound and should not be used for any form of safety or risk assessment.

Executive Summary

There is currently insufficient data to perform a safety and toxicological assessment of this compound. Key toxicological endpoints, including acute toxicity, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, have not been publicly documented for this compound. Furthermore, no information is available regarding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines the requisite studies to characterize the safety of this compound.

Pharmacokinetics (ADME) - Data Gap

No studies on the absorption, distribution, metabolism, and excretion of this compound were identified. A comprehensive safety assessment would require the following studies:

-

Absorption: In vitro (e.g., Caco-2 permeability) and in vivo studies to determine the rate and extent of absorption following oral, dermal, and inhalation exposure.

-

Distribution: Tissue distribution studies in animal models to identify potential target organs of accumulation.

-

Metabolism: In vitro (e.g., liver microsomes, hepatocytes) and in vivo studies to identify major metabolic pathways and metabolites.

-

Excretion: Mass balance studies to determine the primary routes and rate of excretion.

Acute Toxicity - Data Gap

No data on the acute toxicity of this compound is currently available. Standard acute toxicity studies would be required to determine:

-

LD50 (Median Lethal Dose): To assess the dose that is lethal to 50% of a test population via oral, dermal, and inhalation routes.

-

Skin and Eye Irritation/Corrosion: To evaluate the potential for local effects upon contact.

-

Skin Sensitization: To determine the potential for allergic contact dermatitis.

Repeated Dose Toxicity - Data Gap

The effects of long-term, repeated exposure to this compound are unknown. Sub-chronic (e.g., 28-day or 90-day) and chronic toxicity studies in rodent and non-rodent species would be necessary to establish:

-

No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no adverse effects are observed.

-

Target Organs of Toxicity: Identification of specific organs or systems affected by repeated exposure.

Genotoxicity - Data Gap

There is no information on the genotoxic potential of this compound. A standard battery of genotoxicity tests is required to assess the potential for DNA damage and mutagenesis, including:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

-

In Vitro Mammalian Cell Gene Mutation Test: To assess for mutations in mammalian cells.

-

In Vitro or In Vivo Chromosomal Aberration Test: To evaluate for chromosomal damage.

Carcinogenicity

No carcinogenicity studies for this compound have been identified. However, a carcinogenesis bioassay on the related compound, p-tolylurea , was conducted by the National Cancer Institute. It is crucial to reiterate that this data is not directly applicable to this compound.

Table 1: Carcinogenicity Data for the Related Compound p-Tolylurea [1]

| Species | Sex | Exposure Route | Dose Level | Findings |

| C57B1/6 Mice | Male | Diet | 0.2% | Increased incidence of malignant lymphomas |

| Fischer 344 Rats | Male/Female | Diet | 0.2% | Not considered carcinogenic under the study conditions |

Experimental Protocol for p-Tolylurea Carcinogenesis Bioassay

-

Test Substance: p-Tolylurea

-

Species: C57B1/6 mice and Fischer 344 rats

-

Administration: The compound was mixed into the standard diet.

-

Duration: 12 months.

-

Endpoints: Histopathological examination of tissues for the presence of neoplasms.

Reproductive and Developmental Toxicity - Data Gap

The potential for this compound to cause reproductive or developmental effects is unknown. The following studies would be necessary to assess these endpoints:

-

Fertility and Early Embryonic Development Study: To evaluate effects on male and female reproductive function.

-

Prenatal Developmental Toxicity Study: To assess for adverse effects on the developing fetus.

-

Postnatal Developmental Toxicity Study: To evaluate for effects on offspring after birth.

Mechanistic Toxicology - Data Gap

No information is available on the mechanism of action for any potential toxicity of this compound. Mechanistic studies are typically conducted to understand the underlying biological pathways leading to an observed toxic effect.

Example Workflow for Investigating a Toxicological Endpoint

The following diagram illustrates a general workflow that could be employed to investigate a hypothetical toxicological finding for this compound.

Caption: A generalized workflow for investigating a toxicological finding.

Conclusion and Recommendations

There is a critical lack of toxicological and safety data for this compound. To conduct a meaningful safety assessment, a comprehensive set of studies covering pharmacokinetics, acute and repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity is required. The scientific community, chemical manufacturers, and regulatory bodies should prioritize the generation of this data to ensure the safe production and use of this compound. Without such data, the potential risks to human health and the environment from exposure to this compound cannot be determined.

References

Target Identification Strategies for Novel Bioactive Compounds: A Technical Guide Focused on Propyl-m-tolylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical step in the development of new therapeutic agents. It elucidates the mechanism of action, enables structure-activity relationship studies, and helps in the identification of potential off-target effects. This technical guide provides an in-depth overview of modern techniques for target identification, using the hypothetical small molecule Propyl-m-tolylurea as a case study. We will explore both probe-based and label-free methodologies, providing detailed experimental protocols and illustrating how quantitative data from such studies would be presented. Furthermore, this guide includes visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of the underlying principles.

Introduction to Target Identification

The journey of a drug from a bioactive "hit" to a clinical candidate is contingent on a thorough understanding of its molecular interactions within the cell. For a novel compound like this compound, identifying its direct binding partners is paramount. The approaches to achieve this can be broadly categorized into two main types: probe-based methods, which involve chemically modifying the compound of interest, and label-free methods, which assess target engagement in a more native environment.

Probe-Based Target Identification Strategies

Probe-based strategies rely on the synthesis of a modified version of the bioactive compound, this compound in this case, which incorporates a reactive group for immobilization or a reporter tag.

Compound-Centric Chemical Proteomics (CCCP)

Compound-Centric Chemical Proteomics (CCCP) is a powerful and widely used technique to isolate and identify the binding proteins of a small molecule from a complex biological sample.[1] The core principle involves immobilizing the bioactive compound on a solid support (e.g., beads) and using it as "bait" to capture its interacting proteins from a cell lysate.

A typical CCCP workflow for this compound would involve:

-

Probe Synthesis: A derivative of this compound would be synthesized with a linker arm and a reactive group (e.g., an alkyne or an amine) for conjugation to a solid support.

-

Immobilization: The this compound probe is covalently attached to agarose or magnetic beads.

-

Affinity Purification: The immobilized probe is incubated with a cell or tissue lysate to allow for the binding of target proteins.

-

Washing: Non-specifically bound proteins are removed through a series of washing steps.

-

Elution: The specifically bound proteins are eluted from the beads.

-

Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry.

References

comprehensive literature review on Propyl-m-tolylurea

Disclaimer: Propyl-m-tolylurea, also known as 1-propyl-3-(m-tolyl)urea, is a known chemical compound. However, a thorough review of the scientific literature reveals a notable absence of published experimental data regarding its specific synthesis, physicochemical properties, and biological activities. Therefore, this document serves as a comprehensive, yet predictive, technical guide based on established principles of organic chemistry and analogy to structurally similar compounds. The information presented herein is intended for researchers, scientists, and drug development professionals and should be used as a theoretical framework for potential future investigation.

Chemical Identity and Predicted Properties

This compound is an asymmetrical urea derivative characterized by a propyl group and a meta-tolyl group attached to the nitrogen atoms of the urea moiety.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₆N₂O | Based on its chemical structure. |

| Molecular Weight | 192.26 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule ureas. |

| Melting Point | 120-130 °C | Estimated based on similar N-alkyl-N'-aryl ureas. The exact melting point would be dependent on crystalline form. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding capabilities. Decomposition at high temperatures is common for ureas. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, acetone). Sparingly soluble in nonpolar solvents (e.g., hexane). Very slightly soluble in water. | The urea functional group allows for hydrogen bonding, conferring some polarity, while the aromatic and alkyl groups provide nonpolar character. |

| LogP | ~2.5 - 3.5 | Estimated based on the contributions of the propyl and tolyl groups, suggesting moderate lipophilicity. |

| pKa | ~14-15 (amide N-H) | The amide protons of ureas are weakly acidic. |

Proposed Synthesis and Experimental Protocol

The most direct and common method for the synthesis of asymmetrical ureas is the reaction of an isocyanate with a primary amine. In this case, this compound would be synthesized by reacting m-tolyl isocyanate with propylamine.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

m-Tolyl isocyanate (1.0 eq)

-

Propylamine (1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel (optional)

-

Nitrogen or Argon atmosphere setup

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with m-tolyl isocyanate (1.0 eq) and dissolved in anhydrous DCM or THF under a nitrogen or argon atmosphere.

-

Amine Addition: Propylamine (1.05 eq) is added dropwise to the stirred solution of the isocyanate at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary to control the temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then triturated with a nonpolar solvent like hexane to remove any unreacted starting material.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of aryl urea derivatives is known to exhibit a wide range of pharmacological effects. These activities are often attributed to their ability to act as hydrogen bond donors and acceptors, allowing them to interact with various biological targets.

Predicted Biological Activities

Based on the activities of structurally similar compounds, this compound could potentially exhibit:

-

Anticancer Activity: Many aryl urea derivatives, such as Sorafenib, are potent kinase inhibitors used in cancer therapy. They often target signaling pathways involved in cell proliferation and angiogenesis.

-

Antimicrobial Activity: Urea and thiourea derivatives have been reported to possess antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Some aryl ureas have shown potential as anti-inflammatory agents.

-

Herbicidal/Pesticidal Activity: Certain urea derivatives are used in agriculture as herbicides and pesticides.

Hypothetical Signaling Pathway Inhibition

A common mechanism of action for anticancer aryl ureas is the inhibition of protein kinases. A hypothetical signaling pathway that this compound might inhibit, by analogy to other kinase-inhibiting ureas, is the RAF/MEK/ERK pathway, which is crucial for cell proliferation.

Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway.

Experimental Workflows for Future Research

To validate the predicted properties and activities of this compound, a structured experimental workflow would be necessary.

Caption: Proposed experimental workflow for this compound.

Conclusion

This compound represents an unexplored molecule within the pharmacologically significant class of aryl ureas. While the lack of existing literature necessitates a predictive approach, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The proposed methodologies and hypothetical mechanisms of action are based on well-established precedents for similar compounds. Future experimental investigation is required to confirm these predictions and to fully elucidate the chemical and biological profile of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Propyl-m-tolylurea

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Propyl-m-tolylurea, a substituted urea derivative. Substituted ureas are a significant class of compounds in medicinal chemistry and drug development, often exhibiting a wide range of biological activities. This protocol is based on the well-established reaction between an isocyanate and a primary amine.

Introduction

The synthesis of unsymmetrical ureas is a fundamental transformation in organic chemistry, with the products serving as valuable intermediates and final compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. The most common and efficient method for the preparation of N,N'-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine.[1][2] This reaction is typically straightforward, proceeds with high yield, and does not require a catalyst.[2][3]

This protocol details the synthesis of this compound from m-tolyl isocyanate and propylamine. The reaction involves the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| m-Tolyl isocyanate | C₈H₇NO | 133.15 | 621-29-4 | Sigma-Aldrich |

| Propylamine | C₃H₉N | 59.11 | 107-10-8[4] | Acros Organics |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| Hexane, HPLC grade | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |

| Ethyl acetate, HPLC grade | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnel and filter paper

-

Melting point apparatus

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

Experimental Protocol

Safety Precautions: m-Tolyl isocyanate is toxic if inhaled, in contact with skin, or if swallowed. It is also a lachrymator and may cause respiratory sensitization.[5][6][7] Propylamine is highly flammable, corrosive, and harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add m-tolyl isocyanate (1.33 g, 10 mmol, 1.0 eq).

-

Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask and stir the solution at room temperature.

-

Amine Addition: In a separate beaker, dissolve propylamine (0.59 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous DCM.

-

Transfer the propylamine solution to a dropping funnel and add it dropwise to the stirred solution of m-tolyl isocyanate over 15 minutes. An ice bath can be used to control the exothermic reaction, maintaining the temperature below 25 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

-

Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is expected to be a solid. If necessary, the solid can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate or by flash column chromatography on silica gel. The solid product can also be washed with cold hexane to remove any unreacted starting material.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white solid.

-

Characterization: Determine the melting point of the purified product. Characterize the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) |

| m-Tolyl isocyanate | C₈H₇NO | 133.15 | 10 | 1.0 | - |

| Propylamine | C₃H₉N | 59.11 | 10 | 1.0 | - |

| This compound | C₁₁H₁₆N₂O | 192.26 | 10 | 1.0 | 1.92 |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this is a chemical synthesis protocol and not a biological study, the following diagram illustrates the logical relationship of the chemical transformation.

Caption: Chemical reaction pathway.

References

- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. lobachemie.com [lobachemie.com]

Application Notes and Protocols for the Evaluation of Novel Phenylurea Derivatives in Cell Culture

Disclaimer: As of October 2025, a thorough review of scientific literature and databases did not yield specific experimental data or established protocols for "Propyl-m-tolylurea." The following application notes and protocols are therefore provided as a generalized guide for the characterization of novel phenylurea derivatives, based on the known biological activities of this class of compounds. The proposed experiments and anticipated outcomes are hypothetical and should be adapted based on empirical results.

Introduction to Phenylurea Derivatives

Phenylurea derivatives are a class of organic compounds that have garnered significant interest in drug discovery. Various analogues have been investigated for a range of biological activities, including antitumor and enzyme inhibitory properties. Some members of this class have been shown to exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Hypothesized Mechanism of Action

Based on studies of related N,N'-diarylurea and phenylurea derivatives, a potential mechanism of action for novel compounds of this class could involve the inhibition of protein kinases within critical signaling cascades. One such pathway that has been implicated is the PI3K/Akt/GSK-3β signaling axis, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. Therefore, a primary avenue of investigation for a novel phenylurea derivative like this compound would be its effect on this and other related cancer-associated signaling pathways.

Experimental Protocols

The following protocols outline a general workflow for the initial in vitro characterization of a novel phenylurea derivative.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

This protocol describes how to determine the concentration of a compound that inhibits a biological process (in this case, cell proliferation) by 50%. This is a fundamental first step in assessing the potency of a new compound.

Objective: To determine the IC50 value of a novel phenylurea derivative in a panel of cancer cell lines.

Materials:

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Novel phenylurea derivative (dissolved in a suitable solvent like DMSO to create a high-concentration stock solution)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, or an ATP-based luminescent assay kit)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the novel phenylurea derivative in complete medium. A typical starting range might be from 100 µM down to 0.01 µM.

-

Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no treatment" control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate the plate for a specified period, typically 48 or 72 hours.

-

-

Cell Viability Assay (Example using an ATP-based assay):

-

Equilibrate the 96-well plate and the cell viability reagent to room temperature.

-

Add the volume of reagent specified by the manufacturer (e.g., 100 µL) to each well.

-

Mix the contents by orbital shaking for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Protocol 2: Analysis of Cellular Signaling Pathways by Western Blotting

This protocol is designed to investigate how the novel phenylurea derivative affects the protein expression and phosphorylation status of key components in a hypothesized signaling pathway.

Objective: To assess the effect of the novel phenylurea derivative on the phosphorylation of Akt and GSK-3β, and the expression of c-Myc.

Materials:

-

6-well cell culture plates

-

Novel phenylurea derivative and DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-c-Myc, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with the novel phenylurea derivative at concentrations around its determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels, and the levels of c-Myc to the loading control.

-

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: IC50 Values of a Novel Phenylurea Derivative in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Mean ± SD] |

| MCF-7 | Breast Cancer | 48 | Value |

| A549 | Lung Cancer | 48 | Value |

| HCT116 | Colon Cancer | 48 | Value |

Table 2: Densitometry Analysis of Western Blot Results

| Treatment Concentration | p-Akt/Total Akt (Fold Change) | p-GSK-3β/Total GSK-3β (Fold Change) | c-Myc/β-actin (Fold Change) |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| 0.5 x IC50 | Value | Value | Value |

| 1 x IC50 | Value | Value | Value |

| 2 x IC50 | Value | Value | Value |

Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways.

Caption: Experimental workflow for characterizing a novel compound.

Caption: Hypothesized signaling pathway targeted by phenylurea derivatives.

Application Notes and Protocols for Propyl-m-tolylurea in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Propyl-m-tolylurea, a novel small molecule inhibitor, in high-throughput screening (HTS) assays targeting the p38 MAPK signaling pathway. This compound has been identified as a potent and selective inhibitor of p38α kinase, a key regulator of inflammatory responses. These protocols are designed to facilitate the rapid and efficient screening of compound libraries and to characterize the inhibitory activity of this compound and its analogs.

Background

The mitogen-activated protein kinase (MAPK) cascades are critical signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The p38 MAPK pathway, in particular, is activated by cellular stresses such as osmotic shock, inflammatory cytokines, and ultraviolet light.[1] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it an attractive target for therapeutic intervention. Urea-based compounds have emerged as a promising class of kinase inhibitors, with several approved drugs and clinical candidates targeting various kinases.[2][3][4] this compound is a novel urea derivative designed to target the ATP-binding pocket of p38α kinase.

Principle of Action

This compound is hypothesized to act as an ATP-competitive inhibitor of p38α MAPK. By binding to the kinase's active site, it prevents the phosphorylation of downstream substrates, thereby attenuating the inflammatory signaling cascade. High-throughput screening assays are employed to identify and characterize inhibitors like this compound by measuring their ability to block the enzymatic activity of p38α or to modulate the signaling pathway in a cellular context.

Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli. This leads to the activation of a MAPKKK (e.g., TAK1, ASK1), which in turn phosphorylates and activates a MAPKK (MKK3/6). MKK3/6 then phosphorylates and activates p38 MAPK.[5] Activated p38 proceeds to phosphorylate downstream targets, including transcription factors (e.g., ATF2, MEF2C) and other kinases (e.g., MK2), leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

High-Throughput Screening Workflow

A typical HTS workflow for identifying and characterizing inhibitors of p38 MAPK involves a primary biochemical screen followed by secondary cell-based assays and dose-response studies.

Experimental Protocols

Biochemical HTS Assay: p38α Kinase Activity (ADP-Glo™ Assay)

This protocol is adapted for a 384-well plate format and measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

p38α kinase (recombinant human)

-

ATF2 (substrate)

-

ATP

-

This compound (and other test compounds)

-

ADP-Glo™ Kinase Assay Kit

-

Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white, flat-bottom plates

-

Multichannel pipettor or automated liquid handler

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Plating: Prepare serial dilutions of this compound and other test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme and Substrate Preparation: Prepare a solution of p38α kinase and its substrate (ATF2) in the assay buffer.

-

Kinase Reaction Initiation: Add the enzyme/substrate mixture to each well of the assay plate.

-

ATP Addition: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for p38α.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell-Based HTS Assay: Cellular p38 Phosphorylation

This protocol confirms the inhibitory activity of this compound in a cellular context by measuring the phosphorylation of a downstream target of p38.

Materials:

-

A suitable cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

Anisomycin (or another p38 activator)

-

This compound (and other test compounds)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer

-

Antibodies: anti-phospho-MK2 (a downstream target of p38) and total MK2

-

Secondary antibodies

-

Detection reagent (e.g., HRP substrate)

-

384-well clear-bottom plates

-

Automated microscope or high-content imager

Protocol:

-

Cell Plating: Seed cells into 384-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for 1-2 hours.

-

Pathway Activation: Stimulate the cells with a p38 activator (e.g., anisomycin) for 30 minutes to induce phosphorylation of p38 targets.

-

Cell Lysis: Aspirate the medium and lyse the cells.

-

Immunostaining: Perform an ELISA-like procedure in the plate wells. Incubate with a primary antibody against the phosphorylated downstream target (e.g., phospho-MK2), followed by an HRP-conjugated secondary antibody.

-

Signal Development: Add a chemiluminescent or fluorescent HRP substrate.

-

Data Acquisition: Read the plate on a luminometer or fluorometer. The signal intensity is proportional to the level of target phosphorylation.

Data Presentation

The inhibitory activity of this compound and control compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50).

| Compound | Biochemical IC50 (p38α) | Cellular IC50 (p-MK2) |

| This compound | 85 nM | 250 nM |

| Staurosporine (Control) | 5 nM | 20 nM |

| SB203580 (Control) | 50 nM | 200 nM |

Conclusion

The protocols outlined in this document provide a robust framework for the high-throughput screening and characterization of this compound as a p38 MAPK inhibitor. The combination of a primary biochemical screen and a secondary cell-based assay allows for the identification of potent and cell-permeable inhibitors. The quantitative data generated from these assays are crucial for structure-activity relationship (SAR) studies and the further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for the Quantification of Propyl-m-tolylurea

Introduction

Propyl-m-tolylurea is a chemical compound whose quantification is essential in various research and industrial applications, including drug development and safety assessment. This document provides detailed analytical methods for the quantitative analysis of this compound in different matrices. The protocols described herein are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.

Experimental Protocol

-

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

-

Chromatographic Conditions:

-

Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase C18 column)[1]

-

Mobile Phase:

-

A: Water with 0.1% Phosphoric Acid

-

B: Acetonitrile

-

-

Gradient: 70% A / 30% B, hold for 10 min

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm

-

Run Time: 10 minutes

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample in methanol and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

-

Data Presentation

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices such as biological fluids. For mass spectrometry applications, the mobile phase modifier should be volatile, such as formic acid instead of phosphoric acid.[1]

Experimental Protocol

-

Instrumentation:

-

UHPLC or HPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): To be determined by infusion of a standard solution (e.g., [M+H]⁺)

-

Product Ions (Q3): To be determined from fragmentation of the precursor ion.

-

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 50:50 acetonitrile:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Sample Preparation (e.g., for Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

-

-

Data Presentation

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

| Matrix Effect | To be evaluated during method validation |

Experimental Workflow

III. Logical Relationship of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

Application Notes and Protocols for Propyl-m-tolylurea as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Propyl-m-tolylurea as a chemical probe is limited in publicly available literature. The following application notes and protocols are based on the known activities of structurally related urea-based compounds, particularly the quorum sensing inhibitor 1,3-di-m-tolyl-urea (DMTU).[1][2] These guidelines are intended to serve as a starting point for research and will require empirical validation and optimization for this compound.

Introduction

This compound is a small molecule belonging to the urea class of compounds. Urea derivatives are prevalent in medicinal chemistry and drug discovery due to their ability to form key interactions with biological targets.[3][4][5] Based on the activity of analogous compounds, this compound holds potential as a chemical probe for investigating and modulating biological processes, particularly in the context of bacterial communication and enzyme inhibition.

Potential Applications

-

Inhibition of Bacterial Quorum Sensing and Biofilm Formation: Drawing parallels from the well-documented activity of 1,3-di-m-tolyl-urea (DMTU), this compound is a candidate for inhibiting quorum sensing (QS) in bacteria, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[1][6] This makes it a potential tool for studying microbial communities and developing anti-biofilm strategies.

-

Enzyme Inhibition: Urea-based compounds are known inhibitors of various enzymes, including ureases and protein kinases. This compound could be explored as an inhibitor for such enzymes, making it a useful probe for studying their function and for screening for more potent inhibitors.

Data Presentation